Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
Brand Name:
Vulcanchem
CAS No.:
195056-66-7
VCID:
VC0063783
InChI:
InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1
SMILES:
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula:
C12H14O4
Molecular Weight:
222.24 g/mol
Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
CAS No.: 195056-66-7
Main Products
VCID: VC0063783
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
CAS No. | 195056-66-7 |
---|---|
Product Name | Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) |
Molecular Formula | C12H14O4 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | (2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |
Standard InChIKey | XMLOIFZEDYSEGK-LLVKDONJSA-N |
Isomeric SMILES | CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
Synonyms | Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) |
PubChem Compound | 14485511 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume